Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthoquinone derivatives with hydroxylamine derivatives, followed by esterification. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 4,5-dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid share structural similarities.
Naphthoquinone Derivatives: These compounds have similar core structures but differ in functional groups.
Uniqueness
Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 7-propyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-3-4-10-5-7-12-11(9-10)6-8-13-14(16(18)19-2)17-20-15(12)13/h5,7,9H,3-4,6,8H2,1-2H3 |
InChI Key |
QKHWJFVBBPQQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.